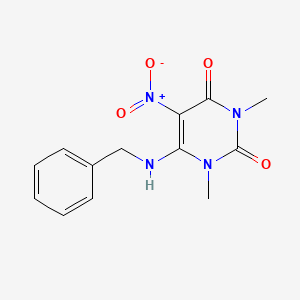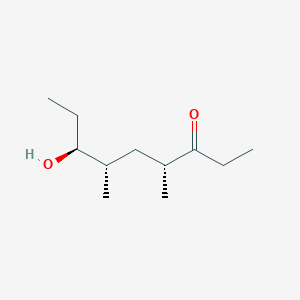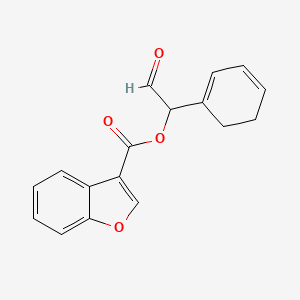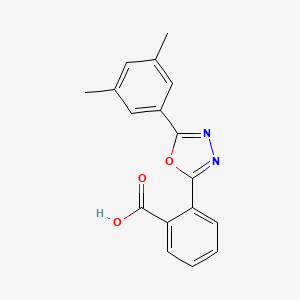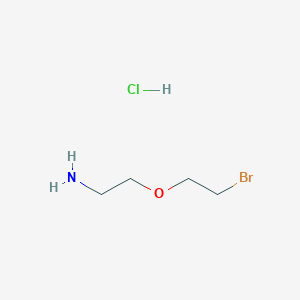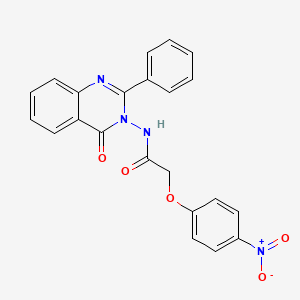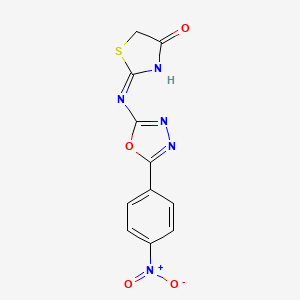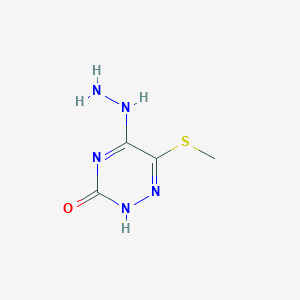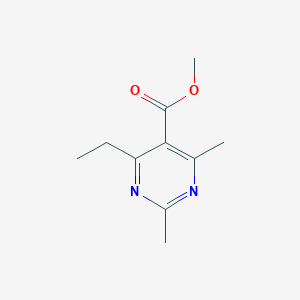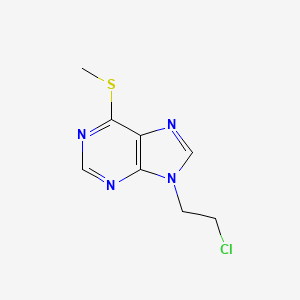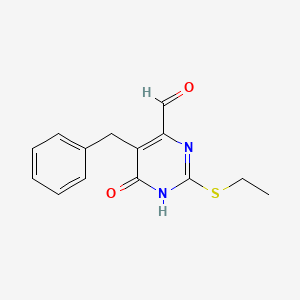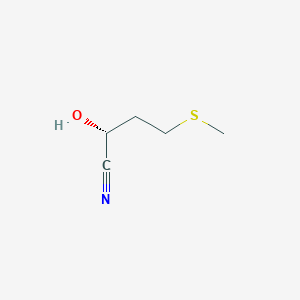
6-(2,3,5-Trichloro-4-methylphenyl)pyridazin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2,3,5-Trichloro-4-methylphenyl)pyridazin-3(2H)-one is a heterocyclic compound that features a pyridazinone core substituted with a trichloromethylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,3,5-Trichloro-4-methylphenyl)pyridazin-3(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,3,5-trichloro-4-methylbenzene and pyridazine-3(2H)-one.
Coupling Reaction: The trichloromethylphenyl group is introduced to the pyridazinone core through a coupling reaction. This can be achieved using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where the trichloromethylphenyl boronic acid reacts with a halogenated pyridazinone.
Reaction Conditions: The reaction is typically carried out in the presence of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as dimethylformamide) at elevated temperatures (around 100°C) under an inert atmosphere.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the production process.
化学反应分析
Types of Reactions
6-(2,3,5-Trichloro-4-methylphenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The trichloromethylphenyl group can undergo substitution reactions, where one or more chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, typically used in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed under mild conditions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone derivatives with higher oxidation states, while substitution reactions can introduce various functional groups into the trichloromethylphenyl moiety.
科学研究应用
6-(2,3,5-Trichloro-4-methylphenyl)pyridazin-3(2H)-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound’s interactions with enzymes and receptors are studied to understand its biological activity and potential therapeutic applications.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for various industrial purposes.
作用机制
The mechanism of action of 6-(2,3,5-Trichloro-4-methylphenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trichloromethylphenyl group can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and target of interest.
相似化合物的比较
Similar Compounds
6-(2,3,5-Trichlorophenyl)pyridazin-3(2H)-one: Lacks the methyl group on the phenyl ring, which may affect its chemical and biological properties.
6-(2,4,5-Trichloro-3-methylphenyl)pyridazin-3(2H)-one: Has a different substitution pattern on the phenyl ring, potentially leading to different reactivity and applications.
6-(2,3,5-Trichloro-4-ethylphenyl)pyridazin-3(2H)-one: Contains an ethyl group instead of a methyl group, which can influence its physical and chemical characteristics.
Uniqueness
6-(2,3,5-Trichloro-4-methylphenyl)pyridazin-3(2H)-one is unique due to its specific substitution pattern, which can impact its reactivity, binding affinity, and overall properties. The presence of the trichloromethylphenyl group enhances its potential for various applications, distinguishing it from other similar compounds.
属性
CAS 编号 |
68261-95-0 |
|---|---|
分子式 |
C11H7Cl3N2O |
分子量 |
289.5 g/mol |
IUPAC 名称 |
3-(2,3,5-trichloro-4-methylphenyl)-1H-pyridazin-6-one |
InChI |
InChI=1S/C11H7Cl3N2O/c1-5-7(12)4-6(11(14)10(5)13)8-2-3-9(17)16-15-8/h2-4H,1H3,(H,16,17) |
InChI 键 |
PSWGNNLANJFEBU-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C(=C1Cl)Cl)C2=NNC(=O)C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


